molecular formula C8H10O2 B101816 4-(Hydroxymethyl)-2-methylphenol CAS No. 18299-15-5

4-(Hydroxymethyl)-2-methylphenol

Cat. No.: B101816
CAS No.: 18299-15-5
M. Wt: 138.16 g/mol
InChI Key: HSKGHUJMBLYPDO-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(Hydroxymethyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “4-(Hydroxymethyl)-2-methylphenol” can depend on its application. For instance, in the context of medicinal chemistry, hydroxymethyl compounds can enhance the drug’s interaction with the active site .

Safety and Hazards

The safety and hazards associated with “4-(Hydroxymethyl)-2-methylphenol” would depend on its specific properties. For instance, a safety data sheet for a similar compound mentions hazards such as skin irritation, eye irritation, and respiratory irritation .

Future Directions

The future directions for “4-(Hydroxymethyl)-2-methylphenol” could involve its use in various applications. For instance, a study discusses the potential of hydroxymethyl compounds in the design of biologically active compounds . Another study mentions the potential use of a similar compound in the treatment of neglected diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 2-methylphenol (o-cresol) using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formaldehyde acting as the hydroxymethylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group (-COOH).

    Reduction: The compound can be reduced to form 2-methylphenol.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic catalysts, depending on the specific substitution reaction.

Major Products Formed:

    Oxidation: 4-(Carboxymethyl)-2-methylphenol.

    Reduction: 2-Methylphenol.

    Substitution: Various esters or ethers, depending on the substituent introduced.

Comparison with Similar Compounds

    2-Methylphenol (o-Cresol): Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position, leading to distinct reactivity.

    4-(Hydroxymethyl)phenol: Similar structure but without the methyl group, affecting its solubility and reactivity.

Uniqueness: 4-(Hydroxymethyl)-2-methylphenol is unique due to the presence of both the hydroxymethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(hydroxymethyl)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKGHUJMBLYPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558031
Record name 4-(Hydroxymethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18299-15-5
Record name 4-(Hydroxymethyl)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-3-methylbenzaldehyde (10 g, 73.5 mmol) in dry CH2Cl2 (550 mL) under nitrogen at 5° C. was added tetra-N-butylammonium borohydride (20.58 g, 80 mmol) and the resultant mixture stirred for 1.25 h at 5° C. Saturated ammonium chloride solution (30 mL) was added to the reaction mixture and the resultant mixture stirred for 1 h at 5° C. Saturated ammonium chloride solution (60 mL) was added and the reaction mixture extracted with CH2Cl2, dried (Na2SO4) and the solvents removed in vacuo. Purification by flushing through silica (2×150 g) eluting with EtOAc afforded the title compound as an oily yellow solid (8.01 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.58 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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